2-Amino-2-methylpropanethioamide

Description

Overview of Thioamide Chemistry and its Significance in Organic Synthesis and Biochemical Research

Thioamides are a class of organic compounds that feature a thiocarbonyl group bonded to a nitrogen atom. They can be considered analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct chemical properties to the thioamide functional group, making it a valuable synthon in organic synthesis and a subject of interest in biochemical studies.

In organic synthesis, thioamides are versatile intermediates. The carbon-sulfur double bond (C=S) is weaker and more polarizable than the carbon-oxygen double bond (C=O) of amides, rendering thioamides more reactive towards both nucleophiles and electrophiles. This enhanced reactivity allows for their conversion into a variety of other functional groups and their use in the construction of complex heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals.

From a biochemical perspective, the thioamide linkage has been investigated as a bioisostere of the amide bond in peptides and proteins. The incorporation of a thioamide can alter the conformational preferences, hydrogen bonding capabilities, and proteolytic stability of peptides. While the natural occurrence of thioamides is rare, their unique properties have made them useful tools for studying protein structure and function.

Structural Features and Chemical Significance of the 2-Amino-2-methylpropanethioamide Scaffold

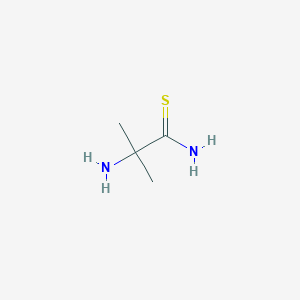

This compound is a small molecule characterized by a thioamide functional group and an α-amino group, both attached to a quaternary carbon atom that is further substituted with two methyl groups.

Key Structural Features:

Thioamide Group (-C(S)NH₂): This is the defining functional group, responsible for the compound's characteristic reactivity. The presence of the sulfur atom influences the electronic distribution and steric environment of the molecule.

α-Amino Group (-NH₂): The primary amino group at the alpha position to the thiocarbonyl carbon introduces basicity and nucleophilicity to the molecule.

Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups on the quaternary carbon provide steric bulk, which can influence the molecule's reactivity and conformational flexibility.

The juxtaposition of the amino and thioamide groups on a sterically hindered carbon center suggests a unique chemical profile. The amino group can potentially engage in intramolecular hydrogen bonding with the thioamide sulfur or nitrogen, influencing its conformation. The steric hindrance from the gem-dimethyl groups might modulate the accessibility of the reactive thioamide and amino functionalities to external reagents.

Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₄H₁₀N₂S |

| Molecular Weight | 118.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102939-51-7 |

| Topological Polar Surface Area | 74.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

This data is computationally generated.

Historical Context and Evolution of Research on Alpha-Amino Thioamides

The study of thioamides dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. The exploration of α-amino thioamides, a specific subclass, gained momentum with the broader interest in amino acids and peptides.

Historically, research into α-amino thioamides has been linked to the development of synthetic methodologies for creating peptide bonds and their analogs. The unique reactivity of the thioamide group offered an alternative pathway for peptide synthesis, although it has not been as widely adopted as conventional methods.

A significant area of investigation has been the use of α-amino thioamides as precursors in the synthesis of α-amino acids and their derivatives. For instance, the hydrolysis of an α-amino thioamide can yield the corresponding α-amino acid. Furthermore, early prebiotic chemistry theories considered α-amino thioamides as potential intermediates in the formation of the first amino acids on primitive Earth. One hypothesis suggests that the reaction of α-aminonitriles with hydrogen sulfide (B99878) could have produced α-amino thioamides, which then hydrolyzed to form α-amino acids.

Current Research Landscape and Key Areas of Academic Investigation for this compound

Specific academic investigations focusing exclusively on this compound are not widely available in published literature. The compound appears to be a niche chemical that has not been the subject of extensive, dedicated research programs.

However, the broader field of thioamide and α-amino thioamide chemistry continues to be an active area of research. Key areas of investigation that could be relevant to understanding the potential of this compound include:

Development of Novel Synthetic Methods: Researchers are continuously exploring new and more efficient ways to synthesize thioamides, including the use of novel thionating reagents and catalytic methods.

Applications in Heterocyclic Synthesis: The reactivity of the thioamide group is being harnessed to create a wide range of sulfur and nitrogen-containing heterocyclic compounds, many of which have potential biological activity.

Thioamides in Medicinal Chemistry: The incorporation of the thioamide functional group into drug candidates is being explored as a strategy to modulate their pharmacological properties, such as receptor binding, metabolic stability, and cell permeability.

Chemical Biology Tools: Thioamide-containing peptides are being used as probes to study protein folding, enzyme mechanisms, and other biological processes.

While direct research on this compound is limited, its structural motifs suggest that it could be a potential building block in these and other areas of chemical research, should it become more readily accessible for study.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWBDIKRPSGJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712415 | |

| Record name | 2-Amino-2-methylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16256-14-7 | |

| Record name | 2-Amino-2-methylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 2 Methylpropanethioamide

Nucleophilic Reactivity of the Sulfur Atom in the Thioamide Moiety

The sulfur atom of the thioamide group in 2-Amino-2-methylpropanethioamide is a primary site of nucleophilic reactivity. This is attributed to the presence of lone pair electrons on the sulfur atom, making it susceptible to attack by electrophiles. Thioamides, in general, are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov The thioamide N-H groups are also more acidic. nih.gov

The nucleophilicity of the sulfur can be observed in reactions such as alkylation, where an alkyl halide reacts with the thioamide to form a thioimidate ester. The reaction proceeds via an S-alkylation mechanism, highlighting the sulfur atom's role as the initial point of nucleophilic attack.

Table 1: General Reactivity of Thioamide Sulfur

| Reactant Type | Reaction | Product Type |

| Alkyl Halides | S-Alkylation | Thioimidate Esters |

| Oxidizing Agents | Oxidation | Sulfines, Sulfenes, or Amides |

| Metal Ions | Coordination | Metal-Thiolate Complexes |

It is important to note that the reactivity of the sulfur atom can be influenced by the electronic environment of the molecule. The presence of the electron-donating amino group at the alpha-position can potentially enhance the nucleophilicity of the sulfur atom through inductive effects.

Electrophilic Reactivity of the Thioamide Carbonyl Carbon

While the sulfur atom is nucleophilic, the thioamide carbonyl carbon in this compound exhibits electrophilic character. This electrophilicity arises from the polarization of the carbon-sulfur double bond, where the more electronegative sulfur atom draws electron density away from the carbon. This makes the carbon atom susceptible to attack by nucleophiles.

However, the reactivity of the thioamide carbon is generally considered to be lower than that of a typical carbonyl carbon in a ketone or an amide. This reduced electrophilicity is due to the significant resonance contribution from the nitrogen lone pair, which delocalizes electron density onto the carbon-sulfur bond, a phenomenon described as nN→π*C=S resonance. nsf.gov This resonance stabilization makes the thioamide bond more resistant to nucleophilic attack and hydrolysis compared to amides. nsf.gov

Despite this, under appropriate conditions, nucleophilic addition to the thioamide carbon can occur. Strong nucleophiles or activation of the thioamide group can facilitate this type of reaction, leading to the formation of tetrahedral intermediates. The stability and subsequent reaction pathways of these intermediates are key in determining the final product.

Reactivity of the Alpha-Amino Group and Alpha-Protons

The primary amino group at the alpha-position of this compound is a key functional group that significantly influences its reactivity. This amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. For instance, it can react with electrophiles like acyl chlorides or anhydrides to form N-acylated derivatives.

The presence of the gem-dimethyl groups on the alpha-carbon introduces significant steric hindrance around the amino group. This steric bulk can modulate the nucleophilicity of the amino group, potentially slowing down reactions with bulky electrophiles.

Crucially, this compound lacks alpha-protons. The alpha-carbon is a quaternary carbon, substituted with two methyl groups, an amino group, and the thioamide group. The absence of alpha-protons means that this compound cannot undergo reactions that require the formation of an enolate or enethiolate at the alpha-position, such as alpha-halogenation or aldol-type condensation reactions initiated by deprotonation at this site. This lack of alpha-protons is a defining characteristic of its reactivity.

Intramolecular Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a thioamide moiety, makes it a prime candidate for intramolecular cyclization reactions to form sulfur-containing heterocycles.

A prominent reaction of α-amino thioamides is their cyclization to form thiazolines (4,5-dihydrothiazoles). This transformation is a variation of the well-known Hantzsch thiazole (B1198619) synthesis. In the case of this compound, reaction with a suitable electrophile can trigger an intramolecular cyclization cascade.

For example, reaction with an α-haloketone would involve initial nucleophilic attack by the thioamide sulfur on the electrophilic carbon of the α-haloketone. This would be followed by an intramolecular nucleophilic attack of the alpha-amino group on the ketone carbonyl, leading to the formation of a five-membered thiazoline (B8809763) ring. The gem-dimethyl group would be retained at the 5-position of the resulting thiazoline.

The mechanism for the formation of a thiazoline ring from this compound and an α-haloketone can be depicted as follows:

Nucleophilic Attack by Sulfur: The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate.

Intramolecular Cyclization: The primary amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former α-haloketone moiety.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic thiazole ring.

The Thorpe-Ingold effect, or gem-dimethyl effect, is expected to play a role in these cyclization reactions. umich.edu The presence of the gem-dimethyl group on the alpha-carbon can facilitate the ring-closing step by bringing the reactive amino and thioamide functionalities into closer proximity, thereby increasing the rate of cyclization.

Intermolecular Reaction Pathways and Mechanisms

Beyond intramolecular reactions, this compound can participate in various intermolecular reactions. These reactions are often driven by the nucleophilicity of the sulfur and amino groups.

One significant intermolecular reaction is the formation of amidines through reaction with amines. This transamidation of thioamides can be achieved under specific conditions, often requiring activation of the thioamide. nsf.gov The reaction likely proceeds through a nucleophilic addition of the external amine to the thioamide carbon, followed by the elimination of the original amino group.

Furthermore, the thioamide functionality can be involved in coupling reactions. For instance, thioamides can be converted to their corresponding amides through oxidative desulfurization or hydrolysis, although thioamides are generally more resistant to hydrolysis than amides. nsf.gov

The primary amino group can also undergo intermolecular condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). The steric hindrance from the gem-dimethyl groups may influence the rate and equilibrium of this reaction.

Table 2: Summary of Potential Intermolecular Reactions

| Reactant | Reaction Type | Potential Product |

| Amines | Transamidation | Amidines |

| Carbonyl Compounds | Condensation | Imines (Schiff Bases) |

| Alkylating Agents | Alkylation | S-Alkyl or N-Alkyl derivatives |

| Acylating Agents | Acylation | N-Acyl derivatives |

Substitution Reactions

Substitution reactions involving this compound can occur at both the sulfur and nitrogen atoms of the thioamide moiety, as well as at the primary amino group.

The sulfur atom of the thioamide is a soft nucleophile and readily undergoes S-alkylation with electrophiles such as alkyl halides. This reaction is a common transformation for thioamides and is expected to proceed readily with this compound. The resulting S-alkylated product, a thioimidate, is a key intermediate in various synthetic transformations. The presence of the α-amino group could potentially influence this reaction, for instance, by intramolecular hydrogen bonding or by competing for the electrophile, although the primary amino group is generally a harder nucleophile than the thioamide sulfur.

Another significant substitution reaction is the hydrolysis of the thioamide group to the corresponding amide. While thioamides can be more resistant to hydrolysis than amides under certain conditions, they are susceptible to this reaction in both acidic and basic media. nih.gov The hydrolysis typically proceeds via nucleophilic attack at the thiocarbonyl carbon. The gem-dimethyl group in this compound is likely to exert some steric hindrance, potentially slowing the rate of hydrolysis compared to less substituted thioamides.

The primary amino group can also undergo substitution reactions, such as N-alkylation or N-acylation, under appropriate conditions. These reactions are standard for primary amines and would lead to a variety of N-substituted derivatives of this compound.

| Hypothetical Substitution Reactions of this compound | Reactant | Conditions | Major Product |

| S-Alkylation | Methyl Iodide (CH₃I) | Aprotic solvent (e.g., THF, DMF) | S-Methyl-2-amino-2-methylpropanimidothioate |

| Hydrolysis (Acidic) | H₃O⁺ | Heat | 2-Amino-2-methylpropanamide (B190125) |

| Hydrolysis (Basic) | OH⁻ | Heat | 2-Amino-2-methylpropanamide |

| N-Acylation (Amino Gp) | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | N-(1-amino-2-methyl-1-thioxopropan-2-yl)acetamide |

Addition Reactions

The thiocarbonyl group of this compound can participate in addition reactions, although these are less common than for aldehydes and ketones. The carbon atom of the C=S bond is electrophilic and can be attacked by strong nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds could potentially add to the thiocarbonyl group. However, the presence of the acidic N-H protons of the primary amine and thioamide would need to be considered, as these would likely be deprotonated first unless a large excess of the organometallic reagent is used or the nitrogen atoms are protected.

Stability and Degradation Mechanisms of this compound Under Chemical Stress

The stability of this compound is influenced by its susceptibility to hydrolysis and oxidation, particularly under chemical stress conditions such as extreme pH or the presence of oxidizing agents.

Under acidic conditions, the primary amino group will be protonated to form an ammonium (B1175870) salt. The thioamide group can also be protonated on the sulfur atom, which activates the thiocarbonyl carbon towards nucleophilic attack by water, leading to hydrolysis. nih.gov Prolonged exposure to strong acids can therefore lead to the degradation of the molecule to 2-amino-2-methylpropanamide and hydrogen sulfide (B99878).

In basic media, the N-H protons of the thioamide are acidic and can be deprotonated to form a thioamide anion. nih.gov This can also facilitate hydrolysis to the corresponding amide. The stability of thioamides in alkaline media is generally low, leading to the formation of the corresponding amide as a degradation product.

Oxidative stress is another critical factor in the degradation of this compound. The thioamide group is susceptible to oxidation. Mild oxidizing agents can convert the thioamide to the corresponding amide. Stronger oxidizing agents can lead to the formation of various oxidized sulfur species and potentially cleavage of the molecule. The sulfur atom can be oxidized to a sulfine (B13751562) (S-oxide) and further to a sulfene (B1252967) (S,S-dioxide), which are generally unstable and can undergo further reactions. organic-chemistry.orgrsc.org The primary amino group can also be oxidized under certain conditions, although this is generally less facile than the oxidation of the thioamide sulfur. For instance, studies on the bacterial degradation of thioacetamide (B46855) have shown that it proceeds via oxygenation of the sulfur atom, leading to intermediates that hydrolyze or eliminate to form amides or nitriles. acs.orgacs.org

| Potential Degradation Pathways of this compound | Stress Condition | Primary Degradation Products | Mechanism |

| Acid Hydrolysis | Strong Acid (e.g., HCl), Heat | 2-Amino-2-methylpropanamide, H₂S | Protonation of sulfur, nucleophilic attack by water |

| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | 2-Amino-2-methylpropanamide, S²⁻ | Deprotonation of N-H, nucleophilic attack by hydroxide (B78521) |

| Oxidation | Mild Oxidizing Agent (e.g., H₂O₂) | 2-Amino-2-methylpropanamide | Oxidation of sulfur followed by hydrolysis |

| Oxidation | Strong Oxidizing Agent | Complex mixture, potentially including sulfates and cleavage products | Extensive oxidation of sulfur and potentially the amino group |

This table outlines potential degradation pathways based on the known chemistry of thioamides. Specific experimental studies on the degradation of this compound are limited.

Spectroscopic and Computational Characterization of 2 Amino 2 Methylpropanethioamide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful method for identifying the functional groups and fingerprinting the molecular structure of 2-Amino-2-methylpropanethioamide.

The N-H stretching vibrations of the primary amine and the thioamide NH2 are expected to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching modes. The C-H stretching vibrations of the methyl groups are anticipated in the 2850-2960 cm⁻¹ range. The thioamide group has several characteristic bands, including the "Thioamide I" band (primarily C=S stretching) which is expected around 1300-1400 cm⁻¹, and the "Thioamide II" band (a mix of C-N stretching and N-H bending) often found between 1450-1550 cm⁻¹. The C-N stretching vibrations and various bending vibrations (N-H, C-H) will also contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule. Theoretical studies on related molecules, such as 2-amino-4-methylthiazole, have utilized DFT calculations to predict vibrational wavenumbers, a method that could be applied to this compound for a more precise theoretical spectrum. mdpi.com

Table 1: Expected Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| N-H Bend (scissoring) | 1590 - 1650 | |

| Methyl (-CH₃) | C-H Stretch (asymmetric & symmetric) | 2850 - 2960 |

| C-H Bend (asymmetric & symmetric) | 1375 - 1470 | |

| Thioamide (-CSNH₂) | N-H Stretch | 3100 - 3300 |

| Thioamide I (mainly C=S stretch) | 1300 - 1400 | |

| Thioamide II (C-N stretch & N-H bend) | 1450 - 1550 | |

| Thioamide III (C-N & C-S stretch) | 950 - 1150 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the C-S stretching vibration of the thioamide group is expected to produce a strong Raman signal, typically in the range of 600-800 cm⁻¹. This is a key characteristic band for thioamides. The C-C skeletal vibrations and the symmetric C-H bending modes of the methyl groups would also be prominent in the Raman spectrum.

While experimental Raman data for this compound is not available in the surveyed literature, studies on similar molecules can provide insights. For instance, surface-enhanced Raman scattering (SERS) studies on methionine-containing dipeptides have shown a strong band for the C-S stretching vibration around 660-690 cm⁻¹. nih.gov A normal coordinate analysis, as has been performed for molecules like 2-aminopyridine, could provide a detailed assignment of the vibrational modes for this compound. researchgate.net

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Thioamide (-CSNH₂) | C=S Stretch | 600 - 800 |

| C-N Stretch | 950 - 1150 | |

| Methyl (-CH₃) | Symmetric C-H Bend | ~1380 |

| Carbon Skeleton | C-C Stretch | 800 - 1200 |

Note: These are approximate ranges and the actual shifts would be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group, the methyl groups, and the thioamide group. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent thioamide and amino functionalities.

Based on general principles and data for related structures, the two methyl groups are chemically equivalent and would therefore appear as a single singlet, integrating to six protons. The protons of the primary amino group and the thioamide NH₂ group are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They would likely appear as broad singlets.

While specific experimental ¹H NMR data for this compound is not available, data from the closely related 2-amino-2-methylpropanamide (B190125) can offer an approximation. nih.gov Furthermore, studies on thioamides show that protons on the nitrogen atom can have a wide range of chemical shifts. cdnsciencepub.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₂- | Singlet | ~1.3 - 1.5 |

| -NH₂ (amino) | Broad Singlet | Variable (e.g., 1.5 - 3.0) |

| -CSNH₂ | Broad Singlet | Variable (e.g., 7.0 - 9.0) |

Note: These are predicted values based on general knowledge and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound would provide key information about the carbon skeleton. Three distinct carbon signals are expected: one for the thioamide carbon, one for the quaternary carbon, and one for the two equivalent methyl carbons.

The most characteristic signal is that of the thioamide carbon (C=S), which is expected to be significantly downfield due to the deshielding effect of the double bond to sulfur. Thioamide carbons typically resonate in the range of 190-210 ppm. rsc.org The quaternary carbon attached to the amino group and the two methyl groups would appear further upfield, followed by the signal for the methyl carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (Thioamide) | 190 - 210 |

| -C(CH₃)₂- (Quaternary) | 50 - 60 |

| -CH₃ (Methyl) | 25 - 35 |

Note: These are predicted values based on typical ranges for these functional groups.

Heteronuclear NMR, such as ¹⁵N and ³³S NMR, can provide direct insight into the electronic environment of the nitrogen and sulfur atoms in this compound.

¹⁵N NMR: The ¹⁵N NMR spectrum would show two signals corresponding to the two non-equivalent nitrogen atoms: the amino nitrogen and the thioamide nitrogen. The chemical shifts of these nitrogens are sensitive to hybridization and substitution. For thioamides, the nitrogen chemical shift is typically found in a specific range that can help to confirm the functional group. science-and-fun.de General ranges for primary aliphatic amines are between 0 and 60 ppm, while thioamides can range from 135 to 160 ppm relative to nitromethane. hmdb.ca

³³S NMR: ³³S NMR is a less common technique due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which often leads to very broad signals. huji.ac.il However, it can provide direct information about the sulfur atom in the thioamide group. The chemical shift range for sulfur is very wide, and for thioamides, the signal would be expected in a characteristic region. mdpi.com Due to the experimental challenges, obtaining a high-resolution ³³S NMR spectrum for this compound would likely require isotopic enrichment. mdpi.com

Experimental ¹⁵N and ³³S NMR data for this compound are not readily found in the scientific literature.

Conformational Analysis using NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of molecules like this compound. The analysis focuses on the rotational barriers around key single bonds, particularly the C-N bond of the thioamide group.

Due to the partial double-bond character of the thioamide C-N bond, rotation is restricted, leading to the possible existence of cis and trans isomers (or rotamers), which can be observed as separate sets of signals in the NMR spectrum. mdpi.com The relative populations of these isomers can be determined by integrating their respective signals. The interchange between these conformers can be studied using variable temperature NMR experiments. mdpi.com

¹H and ¹³C NMR Spectroscopy: In ¹H NMR, distinct signals are expected for the methyl protons, the amine (NH₂) protons, and the thioamide (NH₂) protons. The chemical shifts of the protons attached to the nitrogen of the thioamide group are particularly diagnostic for identifying different conformers. mdpi.comresearchgate.net Similarly, in the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) gives a characteristic signal at a downfield chemical shift, typically in the range of 190-210 ppm. rsc.orgrsc.org The presence of rotamers would result in a doubling of signals for the methyl carbons and the quaternary carbon as well. researchgate.net

Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially in cases of spectral overlap. mdpi.com Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, which is critical for confirming the spatial relationship between protons in the different conformers and thus definitively assigning the cis and trans isomers. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Conformers of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methyl (CH₃) | 1.4 - 1.6 | 25 - 30 | Two distinct signals may be observed if rotation is slow. |

| Quaternary (C(CH₃)₂) | - | 50 - 60 | A single signal expected. |

| Amino (NH₂) | 1.5 - 3.0 | - | Broad signal, exchangeable with D₂O. |

| Thioamide (CSNH₂) | 7.0 - 9.5 | - | Two separate broad signals may appear for the two non-equivalent protons. |

| Thiocarbonyl (C=S) | - | 190 - 210 | Characteristic downfield shift for thioamides. rsc.orgrsc.org |

Note: These are predicted values based on data for structurally similar thioamides and amino amides. Actual values may vary depending on solvent and temperature.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic structure of this compound by probing the transitions between electronic energy levels. The key chromophore in this molecule is the thioamide functional group (-CSNH₂). The substitution of sulfur for oxygen in the amide bond causes a significant bathochromic (red) shift in the electronic absorption bands compared to a standard amide. nih.govnih.gov

Analysis of n-π* and π-π* Transitions in the Thioamide Chromophore

The electronic spectrum of a thioamide is typically characterized by two main absorption bands in the UV-Vis region:

π → π* Transition: This is a high-intensity absorption that results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the C=S double bond. For thioamides, this transition is generally observed in the range of 260–280 nm. nih.gov This band is analogous to the ~200 nm transition in oxoamides but is shifted to a longer wavelength due to the lower electronegativity and higher energy orbitals of sulfur. nih.gov

n → π* Transition: This is a lower-intensity, longer-wavelength absorption corresponding to the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. In the thioamide group, the relevant non-bonding electrons are located on the sulfur atom. This transition is formally forbidden by symmetry rules, which accounts for its weaker intensity. For thioamides, the n → π* transition typically appears as a broad, weak band in the region of 330–400 nm. rsc.orgrsc.org This transition is particularly sensitive to the local environment and conformation.

Table 2: Characteristic Electronic Transitions for the Thioamide Chromophore

| Transition | Typical Wavelength (λ_max) | Molar Absorptivity (ε) | Orbitals Involved |

| π → π | 260 - 280 nm | High ( > 5,000 M⁻¹cm⁻¹) | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 330 - 400 nm | Low ( < 100 M⁻¹cm⁻¹) | Promotion of a non-bonding electron from the sulfur atom to a π antibonding orbital. |

Source: Data compiled from studies on N-thiobenzoyl amino acids and other thioamides. nih.govrsc.org

Spectral Overlap and Electronic Interactions

In the UV-Vis spectrum of this compound, the two primary electronic transitions (n → π* and π → π*) are generally well-separated, minimizing significant spectral overlap. The distinct nature of these bands allows them to be studied independently.

The positions and intensities of these bands are sensitive to solvent polarity. The n → π* transition, in particular, often exhibits a hypsochromic (blue) shift in polar, hydrogen-bonding solvents. This is because the solvent molecules can stabilize the non-bonding electrons on the sulfur atom in the ground state, increasing the energy required to excite them to the π* orbital. Conversely, the π → π* transition may show a slight bathochromic (red) shift in polar solvents. These solvatochromic effects can be used to help assign the transitions and probe the interactions between the molecule and its solvent environment.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and elucidating its structure through controlled fragmentation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.

The fragmentation of this compound is expected to be directed by the functional groups present, namely the primary amine and the thioamide. Key predicted fragmentation pathways include:

Alpha-Cleavage: This is a common pathway for both amines and carbonyl/thiocarbonyl compounds. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or the thiocarbonyl group is highly favorable. For this compound, the most likely alpha-cleavage is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable, resonance-delocalized cation.

Loss of Small Neutral Molecules: The molecular ion can also fragment through the loss of stable, neutral molecules. Common losses for amino acid-like structures include ammonia (B1221849) (NH₃), water (H₂O, if rearranged), and molecules related to the thioamide group, such as hydrogen sulfide (B99878) (H₂S) or thioformamide (B92385) (HCSNH₂). nih.gov

The resulting mass spectrum would show a peak for the molecular ion and a series of peaks corresponding to the mass-to-charge ratio (m/z) of the various fragment ions. The relative abundance of these peaks provides a characteristic fingerprint for the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 118.22 g/mol )

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 118 | [C₄H₁₀N₂S]⁺• | Molecular Ion (M⁺•) |

| 103 | [C₃H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 74 | [C₃H₈N]⁺ | Cleavage of the C-C bond with loss of •CSNH₂. |

| 58 | [C₂H₄N₂S]⁺• | McLafferty-type rearrangement (less common for this structure). |

| 44 | [CH₄N₂]⁺• or [CS]⁺• | Loss of a C₃H₆ neutral fragment or thiocarbonyl fragment. |

Note: These are predicted fragmentation pathways. The actual spectrum and fragment abundances would need to be determined experimentally.

Quantum Chemical and Computational Studies

A thorough search for computational chemistry studies on this compound yielded no specific results. The following sub-sections detail the absence of research in each specified area.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No publications containing Density Functional Theory (DFT) calculations for the geometry optimization or electronic structure analysis of this compound were identified. This type of analysis is fundamental to understanding a molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electron density, which dictates its reactivity. While DFT studies have been performed on analogous molecules like 2-amino-2-methyl-1-propanol (B13486) and other amino acid derivatives, this specific thioamide has not been the subject of such a published study.

Ab Initio Methods for High-Level Electronic Property Prediction

Computational Studies of Reaction Energetics and Transition States

The investigation found no computational studies that model the reaction energetics or identify the transition states for chemical reactions involving this compound. Such studies are crucial for understanding reaction mechanisms and kinetics but have not been published for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

There is no evidence in the public domain of molecular dynamics (MD) simulations being used to explore the conformational landscapes or solvation effects of this compound. MD simulations are used to model the dynamic behavior of molecules over time, including how they fold and interact with solvents, but this research has not been reported for this thioamide.

Hydrogen Bonding Interactions and Their Directionality

No dedicated studies on the hydrogen bonding interactions and their specific directionality in this compound were found. While the molecule possesses amine (N-H) and thioamide (-C(=S)NH₂) groups capable of acting as hydrogen bond donors and acceptors, a detailed computational or experimental analysis of these interactions is not present in the accessed scientific literature.

Coordination Chemistry and Metal Complex Formation with 2 Amino 2 Methylpropanethioamide

Ligand Properties of 2-Amino-2-methylpropanethioamide

The molecular structure of this compound, featuring both a primary amine (-NH₂) and a thioamide (-CSNH₂) group attached to a tertiary carbon, suggests the potential for it to act as a chelating ligand.

Hypothetically, this compound could coordinate to a metal center through both the nitrogen atom of the amino group and the sulfur atom of the thioamide group. This N,S-bidentate coordination would lead to the formation of a stable five-membered chelate ring. The formation of such rings is a common and favored arrangement in coordination chemistry, as it enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect.

The two methyl groups on the alpha-carbon atom, adjacent to the coordinating amino group, would exert significant steric hindrance. This steric bulk could influence the geometry of the resulting metal complex and potentially limit the number of ligands that can coordinate to a single metal ion. Electronically, the methyl groups are electron-donating, which would increase the electron density on the nitrogen atom of the amino group, potentially enhancing its donor capability.

Based on the Hard and Soft Acids and Bases (HSAB) principle, the presence of a "soft" sulfur donor and a "harder" nitrogen donor in this compound would suggest a versatile affinity for a range of transition metals. It would be expected to form stable complexes with both hard and soft metal ions, as well as those of borderline character.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes of this compound would be the definitive step in confirming its coordination behavior.

The synthesis of homoleptic complexes, where this compound is the only type of ligand, and heteroleptic complexes, which involve other ligands in addition to this compound, would provide a comprehensive picture of its coordination capabilities. The preparation would likely involve the reaction of a metal salt with the ligand in an appropriate solvent.

Following the synthesis, the resulting coordination compounds would need to be isolated and purified. Standard techniques such as crystallization, chromatography, and recrystallization would be employed to obtain pure samples of the metal complexes for subsequent characterization.

Structural Analysis of Coordination Compounds

The elucidation of the three-dimensional arrangement of atoms in coordination compounds is crucial for understanding their chemical and physical properties.

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. nih.gov This method involves directing an X-ray beam onto a single crystal of the metal complex. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, provides detailed information about the atomic positions, bond lengths, and bond angles within the crystal lattice. nih.govelsevierpure.com

For metal complexes of this compound, single-crystal X-ray diffraction studies would be expected to reveal key structural features. These include the coordination number and geometry of the central metal ion, which could range from tetrahedral to square planar to octahedral, depending on the metal and the stoichiometry of the complex. mdpi.com Furthermore, the technique can definitively identify which donor atoms of the this compound ligand are involved in bonding to the metal center. It can also elucidate the role of counter-ions and solvent molecules in the crystal packing. mdpi.com The ability to obtain structures at near-atomic detail is essential for correlating structure with reactivity and other properties. nih.gov Although serial crystallography techniques are emerging for studying dynamic processes, traditional single-crystal X-ray diffraction remains a cornerstone for static structural characterization. mdpi.commdpi.com

Table 1: Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 14.50 |

| β (°) | 98.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study.

While X-ray crystallography provides definitive solid-state structures, spectroscopic techniques are invaluable for probing the structure and speciation of metal complexes in solution.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to changes in molecular structure upon coordination. In the context of this compound complexes, the stretching frequencies of the C=S, C-N, and N-H bonds are particularly informative. A shift in the ν(C=S) band to a lower frequency upon complexation is indicative of coordination through the sulfur atom. Conversely, changes in the ν(N-H) and δ(NH₂) bands can signify the involvement of the amino group in bonding. uvt.ro These techniques help to identify the donor atoms involved in complex formation. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes are dictated by d-d electronic transitions and charge-transfer bands. The positions and intensities of these bands provide information about the coordination geometry of the metal ion. uvt.ropjmhsonline.com For instance, the UV-Vis spectrum can often distinguish between octahedral and tetrahedral coordination environments for a given metal ion. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the solution behavior of diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons in the this compound ligand will change, providing insight into the binding site and the structure of the complex in solution. For certain metal nuclei, such as in vanadium complexes, ⁵¹V NMR can be a powerful tool for identifying the different species present in solution at equilibrium. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those of Copper(II), ESR (or EPR) spectroscopy is a sensitive probe of the metal ion's coordination environment. uvt.ro The g-values and hyperfine coupling constants obtained from the ESR spectrum can provide detailed information about the geometry and the nature of the donor atoms surrounding the metal ion. jocpr.com

Table 2: Illustrative Spectroscopic Data for a Hypothetical Cu(II) Complex of this compound

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift of ν(C=S) from 850 cm⁻¹ to 820 cm⁻¹ | Coordination via the sulfur atom |

| UV-Vis Spectroscopy | Broad absorption band centered at 650 nm | d-d transition consistent with a distorted octahedral or square planar Cu(II) center |

| ESR Spectroscopy | g |

Note: This table presents hypothetical data to illustrate the application of spectroscopic techniques.

Stability and Thermodynamics of Metal-Thioamide Interactions

The formation of a metal complex in solution is an equilibrium process, and the stability of the complex is a critical factor in its chemistry.

Stability constants are typically determined experimentally using techniques such as potentiometric titrations, spectrophotometry, or NMR spectroscopy, by measuring the concentrations of the different species at equilibrium. iupac.org These values are crucial for understanding the speciation of the metal ion in the presence of the ligand under various conditions.

| Stability Constant | Value (log K) |

| log K₁ | 5.8 |

| log K₂ | 4.2 |

| log β₂ (Overall) | 10.0 |

Note: This table presents hypothetical stability constants to illustrate the concept. The values are comparable to those of some amino acid complexes. researchgate.net

The stability of a metal complex is governed by the thermodynamic parameters of its formation: the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS). These parameters are related by the equation: ΔG° = -RTlnK = ΔH° - TΔS°.

Enthalpy Change (ΔH°): This represents the heat absorbed or released during the complexation reaction. It reflects the difference in bond energies between the products and the reactants. Exothermic reactions (negative ΔH°) are generally favored. mdpi.com

Entropy Change (ΔS°): This parameter relates to the change in disorder of the system upon complex formation. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands, often leads to a significant increase in entropy due to the release of a larger number of solvent molecules, thus favoring complex formation. wikipedia.org

These thermodynamic parameters can be determined experimentally by measuring the stability constants at different temperatures. mdpi.com The enthalpy change provides insight into the strength of the metal-ligand bonds, while the entropy change reveals information about the structural organization of the system, including solvation effects. mdpi.comresearchgate.net

Table 4: Hypothetical Thermodynamic Parameters for the Formation of a 1:1 Metal Complex with this compound at 298 K

| Thermodynamic Parameter | Hypothetical Value |

| ΔG° (kJ/mol) | -33.1 |

| ΔH° (kJ/mol) | -25.0 |

| ΔS° (J/mol·K) | +27.2 |

Note: This table illustrates the type of thermodynamic data obtained for complex formation. The values are for a hypothetical exothermic and entropically favorable reaction.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes

Computational chemistry provides a powerful means to complement experimental studies by offering detailed insights into the nature of metal-ligand bonding and the electronic structure of complexes. nih.gov Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net

Theoretical calculations can be employed to:

Optimize the geometries of this compound complexes, which can then be compared with experimental structures from X-ray crystallography. nih.gov

Calculate vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra.

Predict electronic spectra (e.g., using Time-Dependent DFT), which helps in the interpretation of UV-Vis data.

Analyze the nature of the metal-ligand bond through methods such as Natural Bond Orbital (NBO) analysis. This can quantify the degree of covalent and electrostatic character in the coordination bonds. nih.gov

Investigate reaction mechanisms and the relative stabilities of different isomers or coordination modes. researchgate.net

These theoretical approaches provide a molecular-level understanding of the factors that govern the structure, stability, and reactivity of this compound coordination compounds.

Role of this compound in Ligand Design for Specific Coordination Environments

A comprehensive search of available scientific literature and chemical databases indicates a significant gap in the documented research specifically concerning the coordination chemistry of this compound. There are no specific studies detailing its role in ligand design for particular coordination environments, nor are there published crystal structures of its metal complexes.

However, based on the fundamental principles of coordination chemistry and by drawing parallels with structurally related ligands, a theoretical framework for its potential behavior can be proposed. The key structural features of this compound—the thioamide group (-CSNH2) and the gem-dimethyl group on the adjacent carbon—are expected to be the primary determinants of its coordination properties.

Steric Influence of the Gem-Dimethyl Group:

The most prominent feature of this compound in ligand design is the steric bulk imparted by the two methyl groups attached to the carbon atom alpha to the thioamide functionality. This "gem-dimethyl effect" is known to influence the conformation and reactivity of molecules. In the context of coordination chemistry, this steric hindrance would likely play a crucial role in dictating the coordination number and geometry of the resulting metal complexes.

Electronic and Bonding Characteristics:

This compound possesses two potential donor sites for metal coordination: the nitrogen atom of the amino group and the sulfur atom of the thioamide group. The thioamide group is known to be a versatile coordinating agent, capable of binding to metal ions in either a monodentate fashion through the sulfur atom or in a bidentate fashion through both the sulfur and nitrogen atoms, often involving deprotonation of the amide nitrogen.

The presence of the electron-donating gem-dimethyl groups could subtly influence the electronic properties of the thioamide group, potentially enhancing the electron density on the sulfur and nitrogen atoms and thereby affecting their donor strength. The amino group provides an additional potential coordination site, allowing the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. The interplay between the steric demands of the gem-dimethyl groups and the electronic nature of the donor atoms would be a key factor in determining the preferred coordination mode and the stability of the resulting complexes.

Anticipated Coordination Environments:

Based on the above considerations, it can be hypothesized that this compound would be a ligand capable of forming stable complexes with a variety of transition metals. The specific coordination environment would depend on the nature of the metal ion, the reaction conditions, and the metal-to-ligand ratio.

The table below outlines hypothetical coordination scenarios based on the known behavior of similar ligands. It is important to reiterate that this information is speculative due to the absence of direct experimental evidence for this compound.

| Metal Ion (Example) | Potential Coordination Number | Plausible Geometry | Role of Ligand |

| Cu(II) | 4 | Square Planar or Distorted Tetrahedral | Bidentate (N,S-chelation) |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Bidentate (N,S-chelation) |

| Zn(II) | 4 | Tetrahedral | Bidentate (N,S-chelation) |

| Pd(II) | 4 | Square Planar | Bidentate (N,S-chelation) |

| Pt(II) | 4 | Square Planar | Bidentate (N,S-chelation) |

Applications in Chemical Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The dual functionality of 2-Amino-2-methylpropanethioamide allows it to participate in a variety of cyclization reactions, leading to diverse heterocyclic systems. Its primary role is as a source of a sulfur and two nitrogen atoms in the construction of nitrogen- and sulfur-containing rings, which are prominent scaffolds in medicinal chemistry.

The most prominent application of thioamides in heterocyclic synthesis is the Hantzsch thiazole (B1198619) synthesis. nih.gov In this classic reaction, a thioamide condenses with an α-halocarbonyl compound to form a thiazole ring. This compound can serve as the thioamide component in this reaction, reacting with various α-halo ketones to yield 2-amino-thiazole derivatives. The resulting products are specifically substituted with a 2-methylpropan-2-amine group at the C2 position of the thiazole ring.

The general mechanism involves the initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halo-ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. wikipedia.org This reaction is foundational for creating a wide array of 2-aminothiazole (B372263) derivatives, which are significant intermediates for further synthetic transformations. wikipedia.orgchemicalbook.com Modern variations of this synthesis may employ various catalysts to improve yields and reaction conditions. nih.govrsc.org

Table 1: General Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | α-Halo Ketone (e.g., 2-bromoacetophenone) | 2-(2-Methylpropan-2-amino)thiazole Derivatives | Key intermediates for pharmaceuticals and functional materials. nih.govchemicalbook.com |

The 2-aminothiazole derivatives synthesized from this compound are not merely final products but are crucial building blocks for more complex, fused heterocyclic systems. The endocyclic nitrogen and the exocyclic amine group of the 2-aminothiazole core can participate in further cyclization reactions to construct bicyclic frameworks of significant biological importance. nih.gov

Two notable examples of fused systems derived from 2-aminothiazoles are imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines.

Imidazo[2,1-b]thiazoles: This scaffold is present in numerous compounds with a broad spectrum of biological activities. mdpi.comconnectjournals.com They are typically synthesized by reacting a 2-aminothiazole intermediate with an α-haloketone. nih.govresearchgate.net The reaction proceeds via N-alkylation of the endocyclic thiazole nitrogen, followed by intramolecular cyclization involving the exocyclic amino group, to form the fused imidazole (B134444) ring.

Thiazolo[3,2-a]pyrimidines: This class of fused heterocycles is also of great interest due to its therapeutic potential. nih.gov The synthesis often involves the condensation of a 2-aminothiazole with reagents such as β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl compounds to construct the fused pyrimidine (B1678525) ring. tandfonline.comaun.edu.eg

Table 2: Synthesis of Fused Heterocycles from 2-Aminothiazole Intermediates

| Starting Material | Reagent | Fused Ring System | Synthetic Approach |

| 2-Aminothiazole Derivative | α-Halo Ketone | Imidazo[2,1-b]thiazole | Cyclocondensation |

| 2-Aminothiazole Derivative | β-Ketoester / Diketene | Thiazolo[3,2-a]pyrimidine | Cyclocondensation |

Role in the Synthesis of Advanced Organic Intermediates for Complex Molecular Architectures

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including anticancer and anti-inflammatory agents. nih.govmdpi.com Therefore, this compound serves as a gateway to these advanced organic intermediates. By using this specific thioamide, a gem-dimethyl functionality is installed on the C2-amino substituent of the thiazole, a structural motif that can be strategically used to influence the molecule's pharmacological properties, such as metabolic stability or receptor binding affinity.

Once the 2-(2-methylpropan-2-amino)thiazole core is formed, it can be elaborated into more complex molecular architectures. The exocyclic amino group provides a handle for further functionalization, such as acylation to form amides or reaction with isocyanates to form ureas. nih.gov These modifications are common strategies in drug discovery to explore the structure-activity relationship (SAR) of a lead compound. nih.govnih.gov For instance, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were designed and synthesized as potential Carbonic Anhydrase II inhibitors, demonstrating the modularity of the thiazole intermediate. nih.gov

Catalytic Applications of this compound-Derived Complexes

The nitrogen and sulfur atoms within this compound and its downstream derivatives (like 2-aminothiazoles) can act as effective ligands, coordinating with transition metals to form catalytically active complexes.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a solution. youtube.com Transition metal complexes are paramount in this field due to their variable oxidation states and ability to coordinate with organic substrates. youtube.comyoutube.com

The thioamide group (-CSNH-) is known to coordinate with metals such as iron, cobalt, nickel, and copper through both its sulfur and nitrogen atoms. researchgate.net This bidentate chelation can form stable metal complexes. Similarly, the 2-aminothiazole ring system can act as a ligand. For example, a copper(II) complex featuring a 2-aminobenzothiazole (B30445) ligand has been successfully used as a precatalyst for azide-alkyne cycloaddition (click chemistry) reactions in water. mdpi.com

By designing chiral versions of ligands derived from this compound, it is conceivable to develop novel catalysts for asymmetric synthesis. The introduction of chirality would allow for the enantioselective synthesis of valuable products, a critical goal in the pharmaceutical industry. The thioether and amine functionalities present in these structures are increasingly recognized as important components of ligands for a variety of catalytic transformations. thieme-connect.de

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, allowing for its recovery and reuse.

A catalytically active homogeneous complex derived from this compound could be immobilized on a solid support, such as a polymer, silica, or zeolite, to create a heterogeneous catalyst. rsc.org This process of "heterogenization" combines the high selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system. While direct catalytic applications of immobilized this compound are not widely documented, the principle has been demonstrated with related structures. For example, Rhodococcus rhodochrous cells, which can degrade 2-aminobenzothiazole, have been immobilized in a Ca-alginate hydrogel, showing that such heterocyclic structures can be integrated into solid-supported systems. nih.gov This approach is central to the development of sustainable and green chemical processes.

Incorporation into Polymeric and Hybrid Materials

The unique properties of the thioamide group, including its altered polarity, hydrogen bonding capabilities, and reactivity compared to the amide group, have made it an attractive moiety for incorporation into polymeric and hybrid materials. tue.nlnih.govnih.gov Research in this area has explored the synthesis of novel polymers containing thioamide functionalities, leading to materials with tailored thermal, mechanical, and transport properties.

One significant approach involves the direct polymerization of monomers containing thioamide groups or the post-polymerization modification of existing polymers to introduce these functionalities. For instance, poly(amide-thioamide) polymers have been synthesized through a one-pot, multi-component reaction involving difunctional amine monomers, maleic anhydride, and elemental sulfur. google.com This method allows for the creation of polymers with well-defined, regular structures and high molecular weights. google.com By carefully controlling the reaction conditions and the sequence of monomer addition, it is possible to produce sequence-controllable poly(amide-thioamide)s. google.com

The incorporation of thioamides can also influence the self-assembly and supramolecular organization of polymers. The directional hydrogen-bonding capabilities of the thioamide group can be harnessed to create ordered, one-dimensional helical supramolecular polymers in solution. tue.nl This cooperative self-assembly is driven by strong, threefold intermolecular hydrogen bonds between the thioamide units. tue.nl

Furthermore, direct radical copolymerizations of thioamide derivatives with vinyl monomers have been demonstrated, leading to the formation of vinyl polymers with degradable thioether bonds in the backbone. acs.org This approach opens up possibilities for creating novel degradable polymers and hybrid materials that combine the properties of vinyl polymers and poly(thioether)s. acs.org

The following table summarizes key research findings on the incorporation of thioamide functionalities into polymeric materials:

| Polymer Type | Synthetic Approach | Key Research Findings | Reference(s) |

| Poly(amide-thioamide) | Multi-component, one-pot synthesis from difunctional amine monomers, maleic anhydride, and elemental sulfur. | Produces polymers with high molecular weight and a clear, regular structure. Allows for the synthesis of sequence-controllable polymers. | google.com, |

| Thioamide-Functionalized Polymers of Intrinsic Microporosity (PIMs) | Post-polymerization modification of nitrile-containing PIMs using a thionating agent (e.g., phosphorus pentasulfide). | Alters polymer solubility and reduces BET surface area. Increases gas selectivity (e.g., CO2/N2) while decreasing permeability. | acs.org |

| Supramolecular Thioamide Polymers | Self-assembly of N,N',N''-Trialkylbenzene-1,3,5-tris(carbothioamide)s. | Forms one-dimensional, helical supramolecular polymers stabilized by threefold hydrogen bonding. Demonstrates cooperative supramolecular polymerization. | tue.nl |

| Vinyl Polymers with Thioether Bonds | Direct radical copolymerization of thioamide derivatives with vinyl monomers. | Creates novel vinyl polymers with degradable thioether units in the backbone, offering a route to new degradable and hybrid materials. | acs.org |

Biochemical Interactions and Mechanistic Studies Non Clinical

Investigating the Role of Thioamide Isosteres in Molecular Recognition

The substitution of an amide with a thioamide, its isostere, has become a important tool in biochemical and medicinal chemistry for probing and modulating molecular interactions. chemrxiv.orgnih.gov This is because the single-atom substitution of oxygen with sulfur, while seemingly subtle, imparts significant changes to the molecule's physicochemical properties, thereby influencing its non-covalent interactions with biological macromolecules. nih.gov The compound 2-Amino-2-methylpropanethioamide serves as a fundamental example of a small aliphatic thioamide, and its interactions can be understood through the extensive research conducted on thioamide-containing molecules.

The thioamide group is geometrically similar to the amide group, which allows it to act as a mimic in biological systems. However, key differences in bond lengths, van der Waals radii, and electronic properties lead to altered interaction profiles. nih.gov The carbon-sulfur (C=S) double bond in a thioamide is significantly longer than the carbon-oxygen (C=O) bond in an amide, and the van der Waals radius of sulfur is larger than that of oxygen. nih.gov These steric differences can lead to conformational changes in peptides and other biomolecules upon thioamide substitution. nih.gov

One of the most critical aspects of molecular recognition is hydrogen bonding. Thioamides, like amides, can act as both hydrogen bond donors and acceptors. chemrxiv.org The N-H group of a thioamide is a stronger hydrogen bond donor and more acidic than its amide counterpart. nih.gov Conversely, the sulfur atom of the thioamide is a weaker hydrogen bond acceptor compared to the oxygen atom of an amide. nih.gov This altered hydrogen bonding capability has been shown to be crucial in the biological activity of some compounds, such as the antibacterial closthioamide (B12422212), where replacement of the thioamide with an amide led to a loss of activity. nih.gov

Research has demonstrated that thioamide-for-amide substitution can enhance the stability of peptides against enzymatic degradation. acs.org For instance, a single thioamide substitution near the cleavage site of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) rendered them significantly more resistant to degradation by the enzyme dipeptidyl peptidase 4 (DPP-4). acs.org This stability is attributed to the local disruptions in the peptide's structure caused by the thioamide, which selectively perturb the interactions with the protease while preserving the interactions with the target receptors. acs.org

Furthermore, the electronic properties of the thioamide group, including its lower oxidation potential and red-shifted absorption bands, make it a useful probe for studying biochemical processes. nih.gov These properties have been leveraged to create photoswitchable peptides and to act as quenchers in fluorescence resonance energy transfer (FRET) studies. nih.gov The interaction of thioamides with metal ions is also a key area of investigation, with thioamides showing a greater affinity for certain metals compared to amides. nih.gov

The following tables summarize the key comparative properties of amides and thioamides and highlight some of the research findings related to their biochemical interactions.

| Property | Amide (e.g., 2-Amino-2-methylpropanamide) | Thioamide (e.g., this compound) | Reference |

| C=X Bond Length | ~1.23 Å (C=O) | ~1.71 Å (C=S) | nih.gov |

| Van der Waals Radius of X | 1.40 Å (Oxygen) | 1.85 Å (Sulfur) | nih.gov |

| N-H Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic, ΔpKa ≈ -6) | nih.gov |

| Hydrogen Bond Donor Strength (N-H) | Weaker | Stronger | nih.gov |

| Hydrogen Bond Acceptor Strength (C=X) | Stronger | Weaker | nih.gov |

| Rotational Barrier (C-N) | Lower | Higher (~5 kcal/mol) | nih.gov |

Table 1: Comparative Physicochemical Properties of Amide and Thioamide Groups. This interactive table allows for the comparison of key properties that influence molecular recognition.

| Research Area | Finding | Implication for Molecular Recognition | Reference |

| Enzyme Inhibition | Thioamide substitution in peptides can increase resistance to proteolytic enzymes like DPP-4. | The altered steric and electronic properties of the thioamide disrupt the binding and/or catalytic activity of the enzyme. | acs.org |

| Antibacterial Activity | Replacement of thioamides with amides in closthioamide abolishes its antibacterial activity. | The specific hydrogen bonding and conformational properties of the thioamide are essential for its interaction with the biological target (DNA gyrase). | nih.gov |

| Peptide and Protein Stability | Thioamide substitution can either stabilize or destabilize protein secondary structures depending on the local environment. | The altered hydrogen bonding and steric bulk of the thioamide can modulate the intricate network of non-covalent interactions that maintain protein structure. | nih.gov |

| Metal Ion Interaction | Thioamides exhibit a higher affinity for certain metal ions compared to amides. | This property is relevant for metalloproteins and can be exploited in the design of metal-chelating agents. | nih.gov |

| Biophysical Probes | The unique spectroscopic properties of thioamides allow their use as photoswitches and FRET quenchers. | These applications enable the study of dynamic biochemical processes like protein folding and conformational changes in real-time. | nih.gov |

Table 2: Research Findings on the Role of Thioamide Isosteres in Biochemical Interactions. This interactive table provides an overview of key research findings and their implications.

Environmental Fate and Degradation Studies of 2 Amino 2 Methylpropanethioamide

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound in the absence of biological activity. The primary pathways for the abiotic degradation of 2-Amino-2-methylpropanethioamide are expected to be hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate and products of hydrolysis are highly dependent on the pH of the surrounding medium.

Under acidic conditions , the hydrolysis of amides is a well-understood process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. chemguide.co.ukresearchgate.net While thioamides are generally more resistant to hydrolysis than their amide counterparts, a similar mechanism is expected to occur, albeit at a slower rate. nih.gov The reaction is catalyzed by the presence of a dilute acid, such as hydrochloric acid, and typically requires heat. chemguide.co.uk For this compound, acidic hydrolysis would likely lead to the formation of 2-amino-2-methylpropanoic acid and ammonium (B1175870) sulfide (B99878).

Under basic conditions , hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. chemguide.co.uk This reaction also generally requires heating. The alkaline hydrolysis of this compound would be expected to yield the salt of 2-amino-2-methylpropanoic acid (a carboxylate) and ammonia (B1221849). chemguide.co.uk Studies have shown that the rate of hydrolysis for some thioamides in aqueous potassium hydroxide is significantly slower than that of the corresponding amides. nih.gov

| Condition | Reactants | Expected Major Products |

| Acidic | This compound, H₂O, H⁺ (catalyst) | 2-Amino-2-methylpropanoic acid, Ammonium sulfide |

| Basic | This compound, OH⁻ | 2-Amino-2-methylpropanoate, Ammonia |

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. youtube.com The thioamide functional group can absorb UV light, which can lead to its transformation. nih.gov

Studies on other thioamides have shown that they can undergo photocatalytic degradation. For instance, thiobenzamide (B147508) can undergo oxidative cyclization to form 3,5-diphenyl-1,2,4-thiadiazole in the presence of a photocatalyst and light. rsc.org Another documented photodegradation pathway for thioamides is dehydrosulfurization to form the corresponding nitrile. This reaction has been observed to occur under visible light with an organic dye as a photoredox catalyst and air as the oxidant. rsc.org

Therefore, potential photolytic degradation pathways for this compound could include:

Oxidative cyclization: Leading to the formation of a substituted thiadiazole.

Dehydrosulfurization: Resulting in the formation of 2-amino-2-methylpropanenitrile (B28548).

The presence of other substances in the environment, such as naturally occurring photosensitizers, can also influence the rate and pathway of photolytic degradation.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many synthetic chemicals from the environment.

The microbial metabolism of thioamides has been studied, and certain bacteria have been identified that can utilize these compounds as a source of carbon and nitrogen. For example, Ralstonia pickettii TA has been shown to grow on thioacetamide (B46855) as its sole source of nitrogen and carbon. ethz.ch While specific organisms that degrade this compound have not been documented, it is plausible that similar soil and water bacteria with appropriate enzymatic machinery could metabolize it. The degradation of related compounds like thiocyanates by bacterial communities, including various Pseudomonas species, has also been reported, where they are used as a nitrogen source. nih.gov

The toxicity and metabolic activation of thioamides in various organisms, including mammals and Mycobacterium species, are dependent on the action of specific enzyme systems. ethz.ch The key enzymes involved are flavoprotein monooxygenases and cytochromes P450. ethz.ch These enzymes catalyze the sequential oxygenation of the thioamide sulfur atom. ethz.ch

The proposed metabolic pathway for thioacetamide degradation by Ralstonia pickettii TA involves an oxygenase-mediated mechanism, with the initial step being the formation of thioacetamide S-oxide. ethz.ch This suggests that similar monooxygenase enzymes would be responsible for the initial attack on the thioamide group of this compound in a microbial degradation scenario.

Identification and Analysis of Environmental Transformation Products

The degradation of this compound in the environment will lead to the formation of various transformation products, the nature of which depends on the degradation pathway.

Based on the abiotic and biotic degradation mechanisms discussed, the following transformation products could be anticipated:

From Hydrolysis:

2-Amino-2-methylpropanoic acid

2-Amino-2-methylpropanoate

Ammonia

Ammonium sulfide

From Photolysis:

2-Amino-2-methylpropanenitrile

Substituted 1,2,4-thiadiazole (B1232254) derivatives

From Biotic Degradation:

this compound S-oxide (an initial oxidation product)

2-Amino-2-methylpropanamide (B190125) (acetamide analogue) or 2-amino-2-methylpropanenitrile (acetonitrile analogue) following sulfur elimination. ethz.ch

Further breakdown products from the metabolism of the resulting amide or nitrile.

The identification of these transformation products in environmental samples would typically require advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which can help in the tentative identification of unknown metabolites and degradation products. bohrium.comnih.gov

| Degradation Pathway | Potential Transformation Products |

| Hydrolysis (Acidic) | 2-Amino-2-methylpropanoic acid, Ammonium sulfide |

| Hydrolysis (Basic) | 2-Amino-2-methylpropanoate, Ammonia |

| Photolysis | 2-Amino-2-methylpropanenitrile, Substituted 1,2,4-thiadiazole derivatives |

| Biotic Degradation | This compound S-oxide, 2-Amino-2-methylpropanamide, 2-Amino-2-methylpropanenitrile |

Assessment of Environmental Persistence of this compound

Extensive research into the environmental fate and degradation of chemical compounds is crucial for understanding their potential impact on ecosystems. However, a thorough review of available scientific literature reveals a significant lack of data specifically concerning the environmental persistence of This compound .

Studies on structurally related compounds, such as 2-Amino-2-methyl-1-propanol (B13486) (AMP), are available and provide insights into the behavior of similar chemical structures in the environment. For instance, research on AMP details its atmospheric degradation pathways, thermal and oxidative degradation in industrial applications like CO2 capture, and its ecotoxicity. nih.govusn.nonih.gov These studies often involve detailed experimental setups and yield specific data on degradation rates and products. usn.nonih.gov